7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride is a compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties . This compound, in particular, has shown promise in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under mild temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of phase transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor of certain kinases, leading to the suppression of cell proliferation in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rimegepant: Used for the treatment of migraines.
Telcagepant: Investigational drug for migraines.
Ralimetinib: Investigational agent for cancer and Proteus syndrome.
Miransertib: Investigational drug for Proteus syndrome.
Uniqueness
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of the benzhydryl group, which may confer distinct biological activities compared to other imidazopyridine derivatives .
Eigenschaften
CAS-Nummer |
37437-09-5 |
---|---|
Molekularformel |
C19H18ClN5 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride |
InChI |
InChI=1S/C19H17N5.ClH/c20-16-11-15(18-19(24-16)22-12-21-18)23-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12,17H,(H4,20,21,22,23,24);1H |
InChI-Schlüssel |
RSJPJVSGMIAYPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=CC(=NC4=C3NC=N4)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.